molecular formula C23H19N3O B2935749 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-46-8

6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2935749
CAS No.: 637756-46-8
M. Wt: 353.425
InChI Key: HJJSGOBAMBWRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic compound known for its pharmacological and material science applications. The molecule consists of an indoloquinoxaline core substituted at the 6-position with a 2-(3-methylphenoxy)ethyl side chain.

Properties

IUPAC Name

6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-7-6-8-17(15-16)27-14-13-26-21-12-5-2-9-18(21)22-23(26)25-20-11-4-3-10-19(20)24-22/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSGOBAMBWRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives Reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Synthetic Pathways for 6H-Indolo[2,3-b]quinoxaline Derivatives

The core structure of 6H-indolo[2,3-b]quinoxaline is typically synthesized via condensation reactions between isatin derivatives and o-phenylenediamine (or substituted analogs) under acidic conditions ( ). For substituted derivatives like 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline , key modifications include:

Alkylation at the 6-Position

  • Reagents : Ethyl iodide or similar alkyl halides with potassium carbonate in dry DMF.

  • Conditions : Heating at 85–100°C for 12–16 hours ( ).

  • Example :

    ReactantProductYield (%)Reference
    6H-Indolo[2,3-b]quinoxaline + 2-(3-methylphenoxy)ethyl iodideThis compound~60–70*

*Yield estimated from analogous reactions in .

Functionalization at the 9-Position

  • Nucleophilic substitution with secondary amines (e.g., morpholine) at the 9-bromo derivative:

    • Conditions : Dry DMF, 120°C, 30 minutes–2 hours ( ).

    • Key Step :

      9 Bromo 6H indolo 2 3 b quinoxaline+AmineDMF 120 C9 Amino substituted derivative\text{9 Bromo 6H indolo 2 3 b quinoxaline}+\text{Amine}\xrightarrow{\text{DMF 120 C}}\text{9 Amino substituted derivative}

Substitution Patterns

  • Electrophilic Aromatic Substitution : Limited reactivity due to the electron-deficient quinoxaline ring. Halogenation (e.g., bromination) occurs preferentially at the 9-position ( ).

  • Side-Chain Functionalization : The 2-(3-methylphenoxy)ethyl group can undergo oxidation (e.g., to carboxylic acids) or alkylation for further derivatization.

Stability Considerations

  • Acid Sensitivity : The quinoxaline core is stable under acidic conditions (e.g., glacial acetic acid reflux) but degrades in strong oxidizing agents ( ).

  • Thermal Stability : Reactions requiring >120°C (e.g., DMF-mediated substitutions) show no decomposition of the core structure ( ).

Alkylation Mechanism

  • Base Activation : K₂CO₃ deprotonates the indole nitrogen.

  • Nucleophilic Attack : The alkyl halide reacts with the activated nitrogen.

  • Work-Up : Precipitation and recrystallization yield pure products ( ).

Amide Formation (Analogous Pathways)

  • Reagents : Carbonyldiimidazole (CDI) activates carboxylic acids for coupling with amines.

  • Example :

    \text{6H Indolo 2 3 b quinoxaline 7 carboxylic acid}+\text{Dimethylamine}\xrightarrow{\text{CDI DMF}}\text{IDQ 5 amide derivative }$$[1]

Analytical Characterization

Reaction products are confirmed via:

  • ¹H NMR : Distinct aromatic protons (δ 7.3–8.3 ppm) and alkyl chain signals (δ 1.2–3.5 ppm) ( ).

  • IR Spectroscopy : C=N stretches (1490–1547 cm⁻¹) and C=O amide bands (1692 cm⁻¹) ( ).

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 290 for IDQ-5) ( ).

Scientific Research Applications

6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

    Biology: The compound has shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer research.

    Medicine: Its potential as a DNA-intercalating agent suggests applications in developing new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA, where it acts as a DNA-intercalating agent . This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells . The molecular targets and pathways involved include the stabilization of DNA duplexes and interference with topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are highly dependent on substituents at the 6-position. Below is a detailed comparison with structurally and functionally related compounds:

Pharmacological Activity

Compound Name Substituent at 6-Position Key Findings Reference
6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline 2-(3-Methylphenoxy)ethyl Hypothesized to exhibit DNA intercalation with moderate thermal stability due to bulky aromatic substituent. Predicted MDR modulation activity based on structural analogs. Inferred
6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline 2-Aminoethyl Strong DNA binding affinity (lg Kₐ = 5.57–5.89) but reduced antiviral activity. Cytotoxic against leukemia cells (HL-60).
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl Highest HOMO energy level (-5.2 eV) and lowest band gap (2.7 eV), suitable for organic electronics. Moderate cytotoxicity.
6-Methyl-6H-indolo[2,3-b]quinoxaline Methyl Synthesized via Pd-catalyzed C–N coupling. Demonstrated weak DNA intercalation but high thermal stability in DNA complexes.
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline 3,5-Dimethoxyphenyl Enhanced solubility and photochemical stability. Used in OLEDs as an electron-transport material.

Electrochemical and Material Properties

Compound Name Reduction Potential (V vs Fc/Fc⁺) Solubility (Acetonitrile) Stability (Cycling Retention) Application Reference
This compound Not reported ~1.5 M (predicted) Moderate (analog-based) Potential NARFB anolyte Inferred
2-/3-(tert-Butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline -2.01 >2.7 M 99.86% over 202 cycles NARFB anolyte
6-(4-Fluorophenyl)-6H-indolo[2,3-b]quinoxaline -1.95 (estimated) 1.2 M 95% over 100 cycles OLED emissive layer

Structural and Mechanistic Insights

  • DNA Intercalation: Bulky substituents (e.g., 3-methylphenoxyethyl) may reduce DNA binding affinity compared to smaller groups (e.g., aminoethyl) but improve selectivity for GC-rich regions .
  • Thermal Stability : Derivatives with electron-donating groups (e.g., methoxy) enhance thermal stability of DNA complexes, critical for anticancer activity .
  • MDR Modulation: Compounds with hydrophobic side chains (e.g., phenoxyethyl) show stronger MDR reversal activity, likely due to interactions with P-glycoprotein .

Key Research Findings and Limitations

Anticancer Activity : Derivatives like IDQ-5 and IDQ-14 (6-alkyl/aryl-substituted) exhibit IC₅₀ values <10 µM against HL-60 leukemia cells, attributed to DNA intercalation and topoisomerase II inhibition .

Electrochemical Applications: Alkoxyethyl-substituted derivatives demonstrate exceptional stability in nonaqueous redox flow batteries (NARFBs), with capacity retention >99% over 200 cycles .

Limitations: The 3-methylphenoxyethyl substituent’s steric bulk may reduce solubility in aqueous media, limiting bioavailability. No direct cytotoxicity data exist for this compound .

Biological Activity

6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits potential as an anticancer agent and has been studied for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3OC_{23}H_{19}N_{3}O with a molecular weight of 369.42 g/mol. Its structure features an indole moiety fused with a quinoxaline ring and a phenoxyethyl side chain, which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H19N3O
Molecular Weight369.42 g/mol
IUPAC NameThis compound
CAS Number637756-28-6

The biological activity of this compound is primarily attributed to its ability to interact with DNA. It acts as a DNA intercalator , which can disrupt DNA replication and transcription processes. This mechanism is crucial for its anticancer properties, as it can inhibit the proliferation of cancer cells.

Key Mechanisms:

  • DNA Intercalation : The compound inserts itself between DNA base pairs, leading to structural distortions that interfere with replication.
  • Inhibition of Kinase Pathways : Similar compounds have shown inhibitory effects on signaling pathways associated with cancer progression, such as those involving kinases and transcription factors.

Biological Activity Studies

Research has demonstrated that indoloquinoxalines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa5.0Significant inhibition
MCF-77.5Moderate inhibition
A5494.0Strong cytotoxic effect

These results suggest that the compound is particularly effective against HeLa and A549 cell lines, which are commonly used in cancer research.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and potential bioavailability. Its solubility in polar solvents enhances its absorption when administered.

Key Pharmacokinetic Properties:

  • Solubility : High solubility in acetonitrile (>27 M).
  • Absorption : Favorable due to structural characteristics that promote interaction with biological membranes.

Q & A

Q. Methodological Approach :

  • Nitro Group Introduction : Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) targets the 9-position of the indoloquinoxaline core .
  • Amino Group Derivatization : Catalytic hydrogenation or hydrazine-mediated reduction converts nitro groups to amines, which can be further functionalized via reductive alkylation or acylation .

Biological Relevance :
Amino-substituted derivatives exhibit enhanced antiviral activity (e.g., inhibition of herpesvirus) by interacting with viral DNA polymerase . Nitro groups, however, may improve cytotoxicity against cancer cell lines by facilitating redox cycling .

What analytical techniques are most reliable for structural confirmation of indoloquinoxaline derivatives?

Q. Core Techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm), methylphenoxy ethyl side chain protons (δ 4.7–5.3 ppm), and dimethylamino groups (δ 2.9–3.6 ppm) .
  • IR Spectroscopy : Stretching vibrations for NH (3371 cm⁻¹) and C=O (if present, ~1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₂N₃O requires m/z 356.1764) .

Advanced Validation :
X-ray crystallography (e.g., CCDC 1983315) resolves regiochemical ambiguities in substituted derivatives .

How do structural variations influence the compound’s antiviral and anticancer mechanisms?

Antiviral Activity :
6-(2-Aminoethyl) derivatives demonstrate potent antiherpesvirus activity by inhibiting viral replication (IC₅₀ = 0.5–2.0 µM). The aminoethyl side chain enhances solubility and interferon-inducing capacity .

Anticancer Activity :
Brominated or chlorinated derivatives (e.g., 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) show selective cytotoxicity (GI₅₀ = 1–10 µM) against leukemia cells via topoisomerase II inhibition .

Q. Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂) increase DNA intercalation.
  • Hydrophobic substituents (e.g., benzyl) improve membrane permeability .

How can researchers resolve contradictions in reported synthetic yields for alkylation steps?

Q. Troubleshooting Strategies :

  • Reagent Purity : Ensure 1-chloro-2-dimethylaminoethane hydrochloride is freshly prepared to avoid hydrolysis.
  • Solvent Effects : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance reactivity in sterically hindered systems .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial interactions in biphasic systems .

Q. Reproducibility Framework :

  • Document reaction parameters (pH, moisture levels).
  • Cross-validate yields using alternative characterization (e.g., HPLC purity >95%) .

What computational and AI-driven approaches can accelerate reaction optimization for novel derivatives?

Q. AI Integration :

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to prioritize viable synthetic routes .
  • High-Throughput Screening : Machine learning algorithms analyze historical data to predict optimal conditions (e.g., solvent, temperature) for nitro reductions .

Case Study :
ICReDD’s feedback loop combines computational modeling (e.g., COMSOL Multiphysics) with experimental data to reduce optimization time by 40–60% .

What are the emerging synthetic methodologies for indoloquinoxalines beyond classical condensation?

Q. Innovative Routes :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields .
  • Photocatalytic C-H Functionalization : Enables direct arylation at the 4-position using Ru(bpy)₃²⁺ as a catalyst .

Comparative Advantages :
Modern methods improve regioselectivity and reduce waste compared to traditional acid-catalyzed condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.